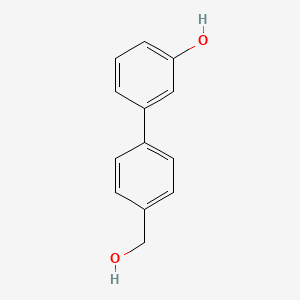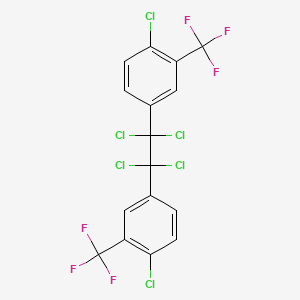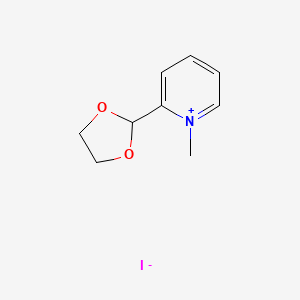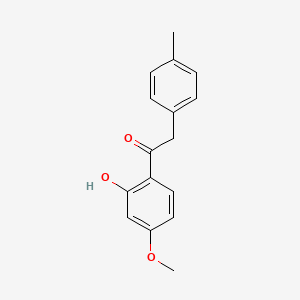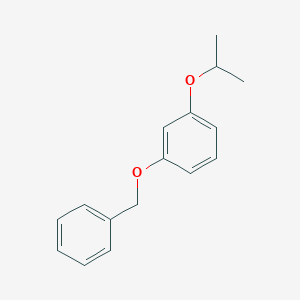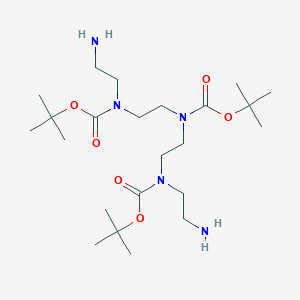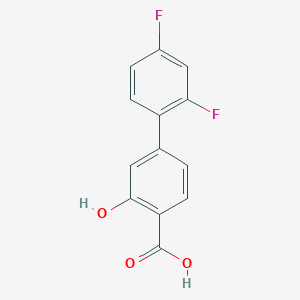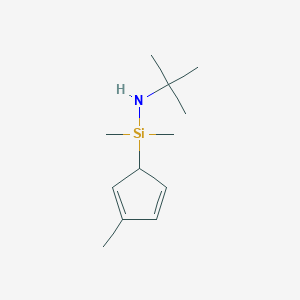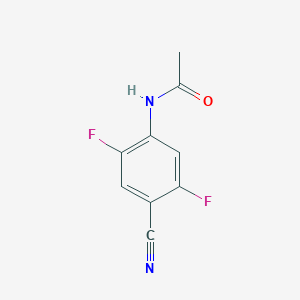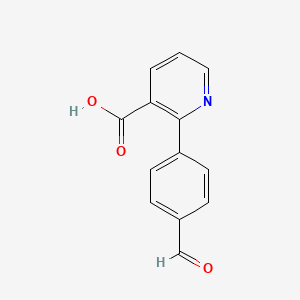
4,4''-Difluoro-1,1',4',1''-terphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’‘-Difluoro-1,1’,4’,1’‘-terphenyl is an organic compound with the molecular formula C18H12F2 It is a derivative of terphenyl, where two fluorine atoms are substituted at the 4 and 4’’ positions of the terphenyl structure
Mechanism of Action
Mode of Action
The mode of action of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl is not well-understood at this time. As a difluoro-terphenyl compound, it may interact with its targets through hydrophobic interactions, pi-stacking, or other non-covalent interactions. The presence of fluorine atoms could influence the compound’s electronic properties and potentially enhance its binding affinity .
Pharmacokinetics
Its LogP value is 5.29880 , suggesting that it is lipophilic and may have good membrane permeability. The exact bioavailability, distribution, metabolism, and excretion profiles of this compound need to be determined through further pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’‘-Difluoro-1,1’,4’,1’‘-terphenyl typically involves the fluorination of terphenyl derivatives. One common method is the direct fluorination of 1,1’,4’,1’'-terphenyl using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the fluorination process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted terphenyl derivatives, while coupling reactions can produce extended aromatic systems.
Scientific Research Applications
4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Pharmaceuticals: The compound serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Chemical Sensors: Its fluorinated structure makes it suitable for use in chemical sensors for detecting various analytes.
Polymer Chemistry: It is employed in the synthesis of specialty polymers with enhanced thermal and chemical stability.
Comparison with Similar Compounds
Similar Compounds
4,4’‘-Difluoro-1,1’,4’,1’‘-terphenyl-2’,5’-dicarboxylic acid: A derivative with carboxylic acid groups that exhibits different chemical properties and applications.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Another fluorinated terphenyl derivative with distinct substituents and properties.
Uniqueness
4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise control over molecular interactions and properties is required.
Properties
IUPAC Name |
1,4-bis(4-fluorophenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSJIXGPDHPFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide](/img/structure/B6314161.png)
